Dipentaerythritol pentaacrylate

概述

描述

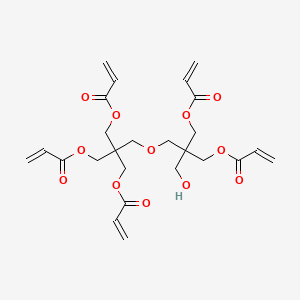

Dipentaerythritol pentaacrylate is a multifunctional acrylate monomer known for its high reactivity and versatility. It is widely used in various industrial applications, particularly in the production of coatings, adhesives, and sealants. The compound’s structure consists of five acrylate groups attached to a dipentaerythritol backbone, which provides it with excellent cross-linking properties and enhances its performance in polymerization reactions .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of dipentaerythritol pentaacrylate typically involves the esterification of dipentaerythritol with acrylic acid. The process can be summarized in the following steps :

Esterification Reaction: Dipentaerythritol and acrylic acid are placed in an esterification reaction container. A solvent, catalyst, and polymerization inhibitor are added to the mixture.

Reaction Conditions: The pressure in the esterification container is controlled between -0.04 to -0.08 MPa, and the temperature is raised until reflux occurs. The reaction is maintained until the acid value in the solution reaches 30-50 mg KOH/g.

Washing and Neutralization: The reaction mixture is transferred to a washing container, where alkali liquor is added to adjust the pH to 7-8. The mixture is allowed to separate, and the wastewater is removed.

Distillation: The reaction mixture is transferred to a distillation container, where a polymerization inhibitor is added. The container is vacuumized, and distillation is performed to remove solvents, yielding the final product.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process is optimized to ensure high purity, good color, and high yield of the product .

化学反应分析

Polymerization Reactions

Dipentaerythritol pentaacrylate undergoes several types of polymerization reactions, including:

-

Radical Polymerization : This is the primary reaction mechanism for this compound. The acrylate groups react with radical initiators under thermal or UV light conditions, leading to the formation of cross-linked polymer networks.

-

Michael Addition : This reaction occurs between this compound and nucleophiles such as amines. The addition of these nucleophiles to the double bonds results in the formation of new covalent bonds, enhancing the material's properties.

-

Cationic Polymerization : Although less common, this compound can also participate in cationic polymerization under specific conditions, typically involving Lewis acids as initiators.

Copolymerization

This compound can be copolymerized with other monomers, such as N-vinyl pyrrolidone (NVP). This copolymerization enhances the mechanical properties of the resulting materials, increasing Young's modulus and glass transition temperature (

) due to synergistic effects between the different monomers .

Photopolymerization Kinetics

The kinetics of photopolymerization for this compound have been studied extensively. The reaction rates are influenced by factors such as light intensity and the presence of inhibitors like hydroquinone . The polymerization rate increases with the number of acrylate groups, demonstrating that this compound exhibits higher reactivity compared to lower-functionalized monomers.

Kinetic Parameters

The kinetic parameters for this compound polymerizations have been quantified, revealing significant differences based on functionality:

| Parameter | This compound | Trimethylolpropane Triacrylate |

|---|---|---|

| Maximum Conversion | 0.51 | 0.24 |

| Propagation Rate Constant ( | ||

| ) | 1.02 mol | |

| s | ||

| 0.72 mol | ||

| s | ||

| Termination Rate Constant ( | ||

| ) | 400 mol | |

| s |

text| 40 mol$$^{-1}$$

s

|

These data indicate that this compound has a higher propagation rate and maximum conversion compared to other multifunctional acrylates, making it suitable for applications requiring rapid curing and high cross-link density .

科学研究应用

Industrial Applications

Coatings and Adhesives

- Durability : DPPA is used to formulate UV-curable coatings that exhibit high resistance to chemicals and abrasion. Its ability to create cross-linked networks enhances the mechanical properties of coatings, making them suitable for demanding environments .

- Adhesive Strength : In adhesives, DPPA improves bonding strength between substrates, which is critical in various applications such as construction and automotive industries.

Table 1: Comparison of Applications of DPPA in Coatings and Adhesives

| Application Type | Benefits | Key Features |

|---|---|---|

| UV-Curable Coatings | High abrasion resistance | Fast curing time |

| Industrial Adhesives | Strong bond formation | Enhanced mechanical properties |

| Sealants | Flexibility with hardness | Low skin irritation |

Dental Materials

DPPA's adhesive properties are particularly beneficial in dentistry. It is employed in the formulation of dental adhesives, composites, and root canal sealers. Research indicates that DPPA-based adhesives can significantly enhance the bonding strength between dental restorations and tooth enamel/dentin, leading to improved longevity of dental treatments .

Case Study: Dental Adhesive Performance

- A study demonstrated that incorporating DPPA into dental adhesive formulations resulted in a 30% increase in shear bond strength compared to traditional methacrylate-based adhesives .

Polymer Chemistry

DPPA serves as a reactive diluent in polymer formulations, allowing for the synthesis of novel functional polymers with tailored properties. Its multifunctional nature enables researchers to introduce crosslinking sites within polymer chains, resulting in materials with enhanced mechanical strength and thermal stability .

Table 2: Properties of Polymers Synthesized with DPPA

| Property | Description |

|---|---|

| Mechanical Strength | Enhanced due to cross-linking |

| Thermal Stability | Improved through controlled cross-linking |

| Flame Retardancy | Achieved by modifying polymer structure |

Biocompatibility and Medical Applications

Recent research has explored the use of DPPA in creating biocompatible hydrogels for tissue engineering and drug delivery systems. These hydrogels can mimic the extracellular matrix, providing a scaffold for cell growth and enabling controlled release of therapeutic agents .

Case Study: Hydrogel Development

- A study highlighted the development of hydrogels using DPPA that successfully encapsulated anti-cancer drugs, demonstrating controlled release profiles suitable for targeted therapy .

Environmental and Safety Considerations

While DPPA offers numerous advantages in industrial applications, it also poses potential health risks. It can be an irritant to the skin, eyes, and respiratory system upon contact or inhalation. Therefore, safety measures are essential when handling this compound . Ongoing research aims to better understand its toxicity profile and establish safe handling guidelines.

作用机制

The mechanism of action of dipentaerythritol pentaacrylate primarily involves its ability to undergo polymerization and cross-linking reactions. The acrylate groups on the molecule react with initiators to form free radicals, which then propagate to create a polymer network. This cross-linking enhances the mechanical strength, chemical resistance, and thermal stability of the resulting materials .

相似化合物的比较

- Pentaerythritol tetraacrylate

- Trimethylolpropane triacrylate

- Di(trimethylolpropane) tetraacrylate

Comparison:

- Uniqueness: Dipentaerythritol pentaacrylate has five acrylate groups, providing higher cross-linking density compared to pentaerythritol tetraacrylate and trimethylolpropane triacrylate, which have four and three acrylate groups, respectively. This higher cross-linking density results in superior mechanical properties and chemical resistance .

This compound stands out due to its multifunctionality and versatility, making it a valuable compound in various scientific and industrial applications.

生物活性

Dipentaerythritol pentaacrylate (DPPA) is a multifunctional acrylate compound characterized by its five acrylate functional groups, which enable it to participate in various polymerization reactions. This property makes it valuable in numerous applications, particularly in the fields of coatings, adhesives, and biomedical materials. This article explores the biological activity of DPPA, focusing on its interactions with biological systems, potential applications in medicine, and relevant research findings.

- Chemical Formula : C25H32O12

- Molecular Weight : 520.52 g/mol

- Functional Groups : Five acrylate groups

The structure of DPPA allows for enhanced cross-linking capabilities compared to other similar compounds, making it suitable for specialized applications such as dental materials and advanced coatings.

1. Tissue Engineering and Drug Delivery

DPPA's ability to form cross-linked networks is exploited in creating biocompatible hydrogels for tissue engineering and drug delivery applications. These hydrogels can mimic the extracellular matrix, providing a three-dimensional scaffold for cell growth and proliferation. By controlling the cross-linking density, researchers can tailor the mechanical properties of the hydrogels to match specific tissues like cartilage or skin.

2. Dental Applications

DPPA has shown promise in dental applications due to its adhesive properties and ability to form strong bonds with dental tissues. Research indicates that DPPA-based adhesives enhance the bonding strength between dental restorations and tooth enamel/dentin, leading to improved longevity of dental treatments .

Case Study: Shear Bond Strength Testing

A study evaluated the shear bond strength of DPPA-containing adhesives compared to traditional materials. The results indicated significant improvements in bond strength with DPPA formulations:

| Group | Shear Bond Strength (MPa) |

|---|---|

| Control | 3.514 ± 0.571 |

| DPPA Group II | 6.029 ± 0.820 |

| DPPA Group III | 6.587 ± 0.979 |

Analysis showed a positive correlation between cohesive failure modes and shear bond strength across tested groups .

3. Skin Sensitization and Irritation

While DPPA has beneficial properties, it also poses risks such as skin irritation and sensitization upon contact or inhalation. Repeated exposure can lead to allergic reactions, making safety considerations essential when handling this compound .

Synthesis Methods

Several methods exist for synthesizing this compound, including:

- Esterification Reactions : Involving dipentaerythritol and acrylic acid under controlled conditions.

- Michael Addition Reactions : Utilizing Michael donors with acrylate functionalities.

These synthesis methods contribute to the varying properties of DPPA used in different applications.

Comparative Analysis with Similar Compounds

To understand the unique attributes of DPPA, it is useful to compare it with other multifunctional acrylates:

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| Pentaerythritol triacrylate | Three | Lower viscosity compared to this compound |

| Trimethylolpropane triacrylate | Three | Less reactive than this compound |

| Hexa-functional acrylates | Six | Higher cross-linking potential but increased viscosity |

DPPA's balance between reactivity and viscosity makes it particularly suitable for specialized applications such as dental materials and advanced coatings.

常见问题

Basic Questions

Q. What are the primary synthetic routes for dipentaerythritol pentaacrylate (DPPA), and how do stabilizers like MEHQ influence its purity?

DPPA is synthesized via esterification of dipentaerythritol with acrylic acid, typically catalyzed by acid catalysts (e.g., sulfuric acid). Stabilizers like MEHQ (≤650 ppm) are added to inhibit premature polymerization during synthesis and storage . Researchers should monitor MEHQ levels via HPLC to ensure stability without compromising reactivity .

Q. What spectroscopic methods are recommended for characterizing DPPA’s structure and purity?

Key methods include:

- FT-IR : Confirm acrylate groups via C=O stretching (~1720 cm⁻¹) and C=C stretching (~1630 cm⁻¹) .

- NMR : Use ¹H NMR to identify protons adjacent to ester groups (δ 5.8–6.4 ppm for acrylate protons) .

- Mass Spectrometry : Validate molecular weight (524.51 g/mol) and isotopic distribution .

Q. What are the optimal storage conditions for DPPA to prevent degradation?

Store DPPA in opaque containers at 2–8°C in a dry, inert atmosphere. MEHQ stabilizer (≤650 ppm) is critical to prevent thermal or photolytic polymerization . Regular testing via gel permeation chromatography (GPC) is advised to detect oligomerization .

Q. How should researchers handle DPPA to mitigate health risks?

Use NIOSH-approved PPE: nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to irritant properties (H315, H319) . Engineering controls (e.g., fume hoods) are mandatory during synthesis .

Advanced Questions

Q. How can contradictions in reported crosslinking efficiencies of DPPA be resolved?

Discrepancies arise from variations in initiator systems (e.g., UV vs. thermal) and monomer purity. To address this:

- Standardize reaction conditions : Fix initiator concentration (e.g., 2 wt% photoinitiator for UV curing) .

- Quantify residual hydroxyl groups : Use titration or ¹³C NMR to assess esterification completeness, which impacts crosslinking density .

Q. What experimental designs optimize DPPA’s polymerization kinetics for high-performance coatings?

- Real-Time FT-IR : Track conversion of acrylate double bonds (C=C) under UV/thermal initiation .

- DSC/TGA : Correlate glass transition temperature (Tg) with crosslinking density. Higher Tg (~120°C) indicates robust networks .

- Solvent resistance tests : Immerse cured films in acetone for 24h; mass loss <5% indicates optimal crosslinking .

Q. How does DPPA’s branching structure influence its rheological behavior in 3D printing resins?

DPPA’s hyperbranched structure (5–6 acrylate groups/molecule) increases viscosity (4000–7000 mPa·s at 25°C), requiring dilution with reactive monomers (e.g., TPGDA) for printability. Use shear rheometry to model flow behavior and adjust curing speed .

Q. What methodologies assess DPPA’s environmental impact, given its interim hazard classification?

- Ecotoxicity assays : Test Daphnia magna LC50 (48h) to evaluate aquatic toxicity .

- Degradation studies : Expose DPPA to UV/ozone and quantify breakdown products via GC-MS. Interim guidelines suggest limiting environmental release pending long-term data .

Q. How can DPPA’s structure-function relationship be exploited to enhance dental adhesive performance?

DPPA’s acidity (pKa ~4.5) enables self-etching of dentin. In vitro studies show:

- Microleakage reduction : Apply DPPA-based adhesives with 35% phosphoric acid etching; quantify leakage via spectrophotometric tracer penetration .

- Bond strength testing : Use µTBS (micro-tensile bond strength) assays; optimal results require 10–15 s etching time .

Q. What advanced analytical techniques resolve batch-to-batch variability in commercial DPPA?

属性

IUPAC Name |

[2-(hydroxymethyl)-3-prop-2-enoyloxy-2-[[3-prop-2-enoyloxy-2,2-bis(prop-2-enoyloxymethyl)propoxy]methyl]propyl] prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O12/c1-6-19(27)33-14-24(11-26,15-34-20(28)7-2)12-32-13-25(16-35-21(29)8-3,17-36-22(30)9-4)18-37-23(31)10-5/h6-10,26H,1-5,11-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INXWLSDYDXPENO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(CO)(COCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C)COC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82200-28-0 | |

| Record name | 2-Propenoic acid, 1,1′-[2-[[3-hydroxy-2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]propoxy]methyl]-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82200-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7041887 | |

| Record name | Dipentaerythritol pentaacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA; Other Solid; Water or Solvent Wet Solid | |

| Record name | 2-Propenoic acid, 1,1'-[2-[[3-hydroxy-2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]propoxy]methyl]-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

60506-81-2 | |

| Record name | Dipentaerythritol pentaacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60506-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipentaerythritol pentaacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060506812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 1,1'-[2-[[3-hydroxy-2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]propoxy]methyl]-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipentaerythritol pentaacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[[3-hydroxy-2,2-bis[[(1-oxoallyl)oxy]methyl]propoxy]methyl]-2-[[(1-oxoallyl)oxy]methyl]-1,3-propanediyl diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPENTAERYTHRITOL PENTAACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U88TPI58VI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。